molecular formula C8H15NO2 B185306 2-Amino-2-cyclohexylacetic acid CAS No. 5664-29-9

2-Amino-2-cyclohexylacetic acid

Cat. No. B185306
CAS RN: 5664-29-9
M. Wt: 157.21 g/mol
InChI Key: WAMWSIDTKSNDCU-UHFFFAOYSA-N
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Description

2-Amino-2-cyclohexylacetic acid, also known as L-alpha-Cyclohexylglycine, is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 2-Amino-2-cyclohexylacetic acid is 1S/C8H15NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5,9H2,(H,10,11) . This indicates that the molecule consists of a cyclohexyl group (a six-membered carbon ring) attached to an acetic acid group with an amino group substituent.


Physical And Chemical Properties Analysis

2-Amino-2-cyclohexylacetic acid is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Enzyme Inhibition Studies

2-Amino-2-cyclohexylacetic acid has been studied for its role in enzyme inhibition. Bunting and Myers (1974) investigated the cyclohexylacetate ion, closely related to 2-Amino-2-cyclohexylacetic acid, as a partially competitive inhibitor for carboxypeptidase A, an enzyme crucial in protein digestion (Bunting & Myers, 1974).

Catalytic Applications

Hashimoto et al. (1986) reported the use of 2-cyclohexen-1-one, a compound related to 2-Amino-2-cyclohexylacetic acid, in facilitating the decarboxylation of α-amino acids, suggesting potential catalytic applications for similar compounds (Hashimoto et al., 1986).

Intermediate in Synthesis

Pan Hai (2001) explored the synthesis of acetyl DL cyclohexyl glycine, derived from cyclohexylacetic acid, which serves as an important intermediate in the development of selective COX-2 inhibitors, indicating the potential of 2-Amino-2-cyclohexylacetic acid derivatives in pharmaceutical synthesis (Pan Hai, 2001).

Structural Studies in Chemistry

Kennewell et al. (1982) synthesized various analogues of 2-Amino-2-cyclohexylacetic acid to study their structure and potential as γ-aminobutyric acid analogues, showing its relevance in understanding and designing molecule structures with specific conformations (Kennewell et al., 1982).

Antioxidant and Enzyme Inhibition

Ikram et al. (2015) synthesized compounds using an amino acid bearing a structure related to 2-Amino-2-cyclohexylacetic acid, demonstrating its potential in developing antioxidants and enzyme inhibitors (Ikram et al., 2015).

Bioengineering Applications

McGlinchey et al. (2008) utilized a structure similar to 2-Amino-2-cyclohexylacetic acid in genetic engineering for the development of proteasome inhibitors, highlighting its potential in bioengineering (McGlinchey et al., 2008).

Pharmacological Development

Naruto et al. (1987) synthesized derivatives of 2-Amino-2-cyclohexylacetic acid, exploring their spasmolytic activity, which indicates its utility in developing new pharmacological agents (Naruto et al., 1987).

NMR Spectroscopy in Structural Determination

Cameron and Fielding (2001) utilized the complexes of cyclohexylacetic acid in NMR diffusion coefficient measurements, demonstrating the compound's application in determining complex structures in chemistry (Cameron & Fielding, 2001).

Safety And Hazards

The compound has been classified with the signal word ‘Warning’ and is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .

properties

IUPAC Name

2-amino-2-cyclohexylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMWSIDTKSNDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279475
Record name 2-amino-2-cyclohexylacetic acid
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-cyclohexylacetic acid

CAS RN

5664-29-9
Record name Cyclohexylglycine, (+/-)-
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Record name 2-amino-2-cyclohexylacetic acid
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Record name 2-amino-2-cyclohexylacetic acid
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Record name CYCLOHEXYLGLYCINE, (±)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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